molecular formula C8H12O5 B1580918 Dimethyl 3-oxoadipate CAS No. 5457-44-3

Dimethyl 3-oxoadipate

Cat. No. B1580918
CAS RN: 5457-44-3
M. Wt: 188.18 g/mol
InChI Key: CMGTZMRSJJKAPM-UHFFFAOYSA-N
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Description

Dimethyl 3-oxoadipate is a chemical compound with the molecular formula C8H12O5 . Its molecular weight is 188.1779 . The IUPAC name for this compound is Hexanedioic acid, 3-oxo-, dimethyl ester .


Molecular Structure Analysis

The molecular structure of Dimethyl 3-oxoadipate can be represented in InChI format as follows: InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dimethyl 3-oxoadipate has a boiling point of 122 °C (under a pressure of 0.5 Torr), a density of 1.175 g/mL at 20 °C, and a refractive index (n20/D) of 1.444 . Its pKa value is predicted to be 10.15±0.46 .

Scientific Research Applications

Homogeneous System for Photogeneration of Hydrogen

Research by Du, Knowles, and Eisenberg (2008) in the Journal of the American Chemical Society explores a system involving [Co(dmgH)2pyCl]2+ as a molecular catalyst and [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer for hydrogen production. This study highlights the potential application of Dimethyl 3-oxoadipate in energy conversion and hydrogen production processes (Du, Knowles, & Eisenberg, 2008).

Synthesis of β-Oxoadipate Derivatives

Schick and Ludwig (1992) in Synthesis journal detailed the reaction of ethyl 2-bromoalkanoates with zinc and succinic anhydride forming 1-ethyl hydrogen 3-oxoadipates. This provides insights into the synthetic applications of Dimethyl 3-oxoadipate in organic chemistry (Schick & Ludwig, 1992).

Conversion of gem-Dimethyl Groups to Cyclopropanes

Giri, Wasa, Breazzano, and Yu (2006) in Organic Letters presented a novel route for synthesizing cyclopropane derivatives by converting 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines. This research demonstrates the utility of Dimethyl 3-oxoadipate in creating complex organic compounds (Giri et al., 2006).

Synthesis of (3-Methoxycarbonyl)coumarin

An experiment by Verdía, Santamarta, and Tojo (2017) for an undergraduate organic chemistry class employed dimethylimidazolium methylsulfate, relating to Dimethyl 3-oxoadipate, as a solvent and catalyst for organic reactions. This underscores the educational and practical applications in green chemistry (Verdía, Santamarta, & Tojo, 2017).

Oxetanes in Drug Discovery

Wuitschik et al. (2010) in the Journal of Medicinal Chemistry explored the use of oxetane as a bioisostere for functionalities like gem-dimethyl or carbonyl groups. This study is relevant for the potential pharmaceutical applications of Dimethyl 3-oxoadipate in drug discovery (Wuitschik et al., 2010).

Characterization of a Protocatechuate Catabolic Gene Cluster

Eulberg, Lakner, Golovleva, and Schlömann (1998) in the Journal of Bacteriology characterized a protocatechuate catabolic gene cluster, where 3-oxoadipate enol-lactone plays a significant role. This suggests the importance of Dimethyl 3-oxoadipate in microbial degradation of aromatic compounds (Eulberg et al., 1998).

Visualization of Combustion in Engine Fueled with DME

Jeon et al. (2014) in Applied Energy studied the combustion characteristics of dimethyl ether (DME) fuel, related to Dimethyl 3-oxoadipate, in engines. This research offers insights into the application of such compounds in automotive engineering and fuel studies (Jeon et al., 2014).

Safety And Hazards

Dimethyl 3-oxoadipate is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl 3-oxohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGTZMRSJJKAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202993
Record name Dimethyl 3-oxoadipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-oxoadipate

CAS RN

5457-44-3
Record name Hexanedioic acid, 3-oxo-, 1,6-dimethyl ester
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Record name Dimethyl 3-oxoadipate
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Record name 5457-44-3
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Record name Dimethyl 3-oxoadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Shen, J Yang, X Hu, Y Lei, X Ji, J Jia… - … science & technology, 2005 - ACS Publications
The high energy cost of an electrochemical method is the fatal drawback that hinders its large scale application in wastewater treatment. In traditional single-chamber electrolysis cell, …
Number of citations: 96 pubs.acs.org
AB Sarr - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 6 search.proquest.com
RE HOLMEN - 1949 - search.proquest.com
Nature of the Problem. Among the great number of naturally occuring compounds grouped under the general term steroids1, compounds which may be thought of as derived from the …
Number of citations: 0 search.proquest.com

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